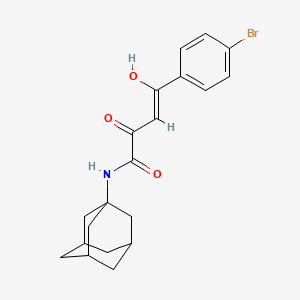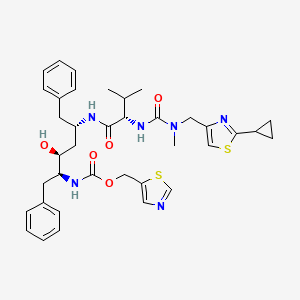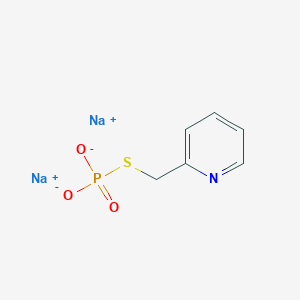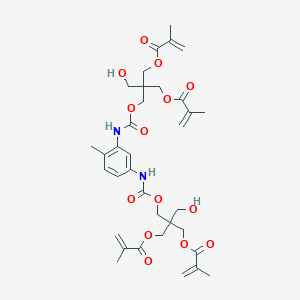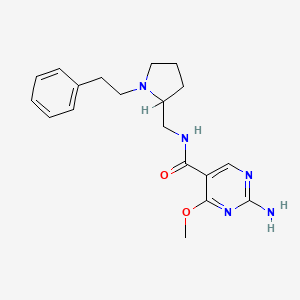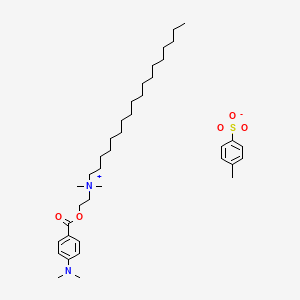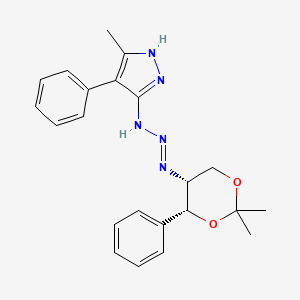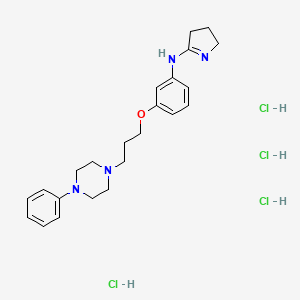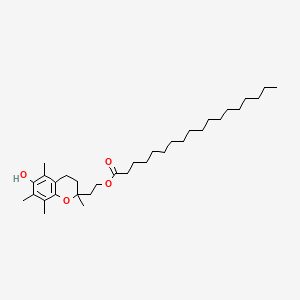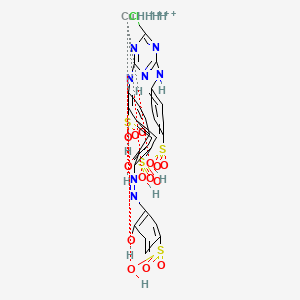
S-Prenyl thioisobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Prenyl thioisobutyrate: is an organic compound belonging to the class of thioesters. Thioesters are characterized by the presence of an ester of thiocarboxylic acid, with the general structure RC(=S)XR’ (R=H, alkyl, aryl; R’=alkyl, aryl; X=O,S) . This compound is known for its distinct garlic, roast, and coffee aroma, making it valuable in flavor and fragrance applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Prenyl thioisobutyrate can be synthesized through the esterification of thiocarboxylic acids with alcohols. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired thioester product .
Industrial Production Methods: Industrial production of this compound involves the isolation of the compound from natural sources, such as the “garlic buchu” plant (Agathosma apiculata). The essential oil of this plant is extracted and then subjected to fractionation techniques to isolate the desired thioester .
Chemical Reactions Analysis
Types of Reactions: S-Prenyl thioisobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the thioester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Scientific Research Applications
Chemistry: S-Prenyl thioisobutyrate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with sulfur-containing functional groups .
Biology: The compound has been studied for its antimicrobial and anti-inflammatory properties. It has shown activity against various pathogens and has potential as a natural preservative .
Medicine: Research has indicated that this compound may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Industry: In the flavor and fragrance industry, this compound is valued for its distinct aroma and is used in formulations requiring garlic, roast, or coffee notes .
Mechanism of Action
S-Prenyl thioisobutyrate exerts its effects through various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Its anti-inflammatory effects are mediated through the inhibition of enzymes such as 5-lipoxygenase, which plays a role in the inflammatory response . The cytotoxic effects on cancer cells are believed to involve the induction of apoptosis through the activation of caspases .
Comparison with Similar Compounds
S-Pulegone: Another thioester with a minty aroma, used in fragrance applications.
Phenethyl Octanoate: A thioester with a floral/fruity aroma, used as a fragrance fixative.
Uniqueness: S-Prenyl thioisobutyrate stands out due to its distinct garlic, roast, and coffee aroma, which is not commonly found in other thioesters. This unique aroma profile makes it particularly valuable in specific flavor and fragrance formulations .
Properties
CAS No. |
53626-94-1 |
|---|---|
Molecular Formula |
C9H16OS |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
S-(3-methylbut-2-enyl) 2-methylpropanethioate |
InChI |
InChI=1S/C9H16OS/c1-7(2)5-6-11-9(10)8(3)4/h5,8H,6H2,1-4H3 |
InChI Key |
GZNOAIURTRJISH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)SCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


